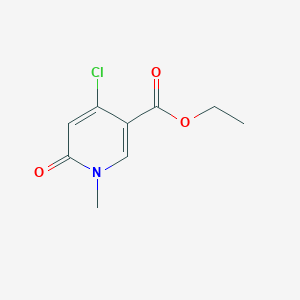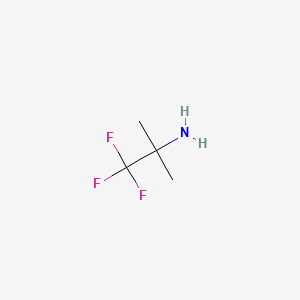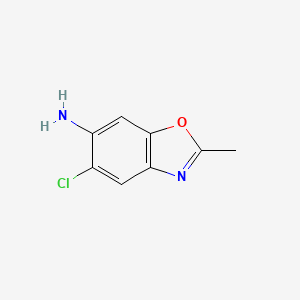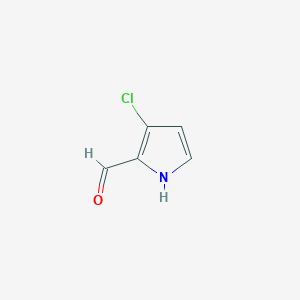
N-甲基-1-(1-甲基-1H-吲哚-2-基)-甲胺
概述
描述
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine is a compound that belongs to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
科学研究应用
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biology: The compound is studied for its potential role in modulating biological pathways and as a probe in biochemical assays.
Materials Science: It is used in the development of organic semiconductors and other advanced materials.
作用机制
Target of Action
The primary target of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine is tubulin . Tubulin is a globular protein and the main constituent of microtubules, which are essential components of the cell’s cytoskeleton. They play crucial roles in maintaining cell shape, enabling cell division, and facilitating intracellular transport .
Mode of Action
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine interacts with tubulin to inhibit its polymerization . This interaction disrupts the formation of microtubules, leading to alterations in cell structure and function .
Biochemical Pathways
The inhibition of tubulin polymerization affects various biochemical pathways. Most notably, it disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase . This disruption can trigger programmed cell death or apoptosis .
Pharmacokinetics
The compound’s ability to inhibit tubulin polymerization suggests that it can penetrate cell membranes and interact with intracellular targets .
Result of Action
The primary result of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine’s action is the induction of apoptosis in cells . This is due to the disruption of microtubule formation, which leads to cell cycle arrest and triggers programmed cell death .
生化分析
Biochemical Properties
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine plays a significant role in biochemical reactions, particularly in the inhibition of tubulin polymerization. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . The interaction with tubulin involves binding to the colchicine site, thereby preventing the assembly of microtubules and leading to cell cycle arrest in the G2/M phase .
Cellular Effects
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine exerts profound effects on various types of cells and cellular processes. It has been demonstrated to induce apoptosis in cancer cell lines such as HeLa, MCF-7, and HT-29 . The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. Specifically, it induces cell cycle arrest and promotes apoptotic pathways, leading to cell death .
Molecular Mechanism
The molecular mechanism of action of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the colchicine site on tubulin, inhibiting its polymerization and thus preventing microtubule formation . This inhibition leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis through the activation of caspases and other apoptotic proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to the compound can lead to sustained cell cycle arrest and apoptosis in vitro . Additionally, the stability and degradation of the compound are influenced by factors such as temperature, pH, and the presence of other reactive species .
Dosage Effects in Animal Models
The effects of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth by inducing apoptosis in cancer cells . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy .
Metabolic Pathways
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound undergoes metabolic transformations primarily in the liver, where it is metabolized by cytochrome P450 enzymes . These metabolic processes result in the formation of active and inactive metabolites, which can influence the overall pharmacokinetics and pharmacodynamics of the compound . Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing alterations in key metabolic pathways .
Transport and Distribution
The transport and distribution of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to various intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is also influenced by factors such as blood flow, tissue permeability, and the presence of binding sites .
Subcellular Localization
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it can be targeted to specific cellular compartments or organelles through post-translational modifications and targeting signals . These localization patterns are essential for the compound’s ability to exert its biochemical effects and influence cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine typically involves the reaction of 1-methylindole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the methanamine derivative. The general reaction scheme is as follows:
Starting Materials: 1-methylindole, formaldehyde, methylamine.
Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.
Procedure: The 1-methylindole is reacted with formaldehyde and methylamine in the presence of an acid catalyst. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine N-oxide.
Reduction: N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine reduced amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1-Methylindole: A precursor in the synthesis of N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine.
N-Methylindole: Another indole derivative with similar structural features.
N-Methyl-1H-indole-3-methanamine: A compound with a similar methanamine group but different substitution pattern.
Uniqueness
N-Methyl-1-(1-methyl-1H-indol-2-YL)-methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
IUPAC Name |
N-methyl-1-(1-methylindol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-12-8-10-7-9-5-3-4-6-11(9)13(10)2/h3-7,12H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMINWSYCLTUQSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC2=CC=CC=C2N1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20464680 | |
| Record name | N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3514-15-6 | |
| Record name | N-METHYL-1-(1-METHYL-1H-INDOL-2-YL)-METHANAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20464680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(Piperidin-4-yl)-4,5-dihydro-1H-benzo[d][1,3]diazepin-2(3H)-one](/img/structure/B1312720.png)
![2,2',3,3'-Tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1312721.png)







![4-[(4-methoxyphenyl)methoxy]butan-1-ol](/img/structure/B1312742.png)




